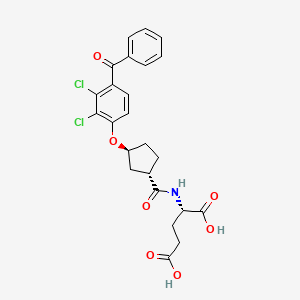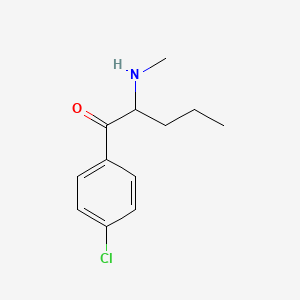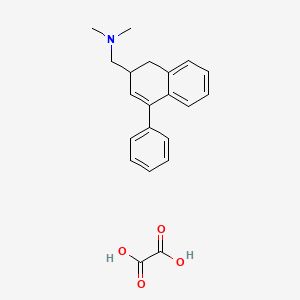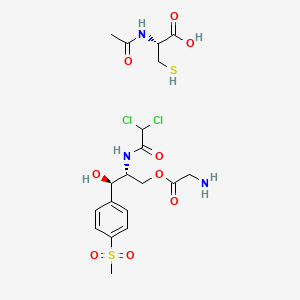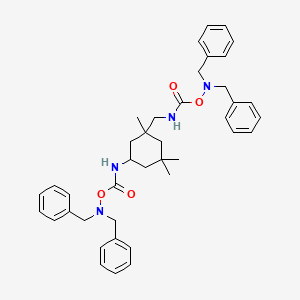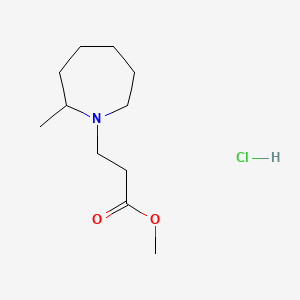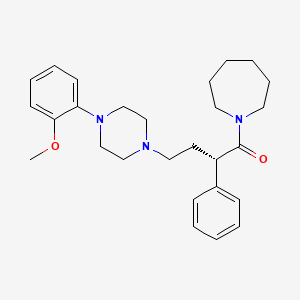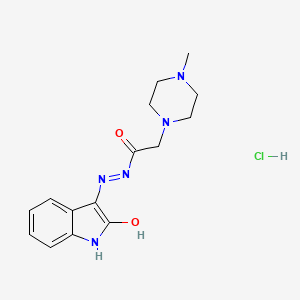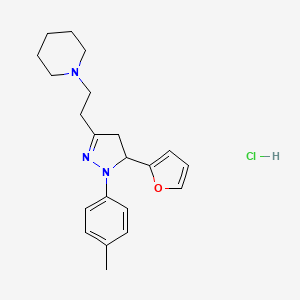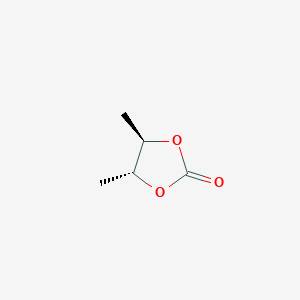
9Kyt3JV5W2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C(_5)H(_8)O(_3). It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms, and can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . It is known for its use as an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
准备方法
Synthetic Routes and Reaction Conditions
Trans-2,3-Butylene carbonate can be synthesized through the reaction of 2,3-butanediol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of a cyclic carbonate intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of trans-2,3-butylene carbonate involves large-scale chemical reactors where 2,3-butanediol is reacted with phosgene or other carbonylating agents. The process is optimized for high yield and purity, often involving multiple stages of purification, including distillation and crystallization, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Trans-2,3-Butylene carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its aprotic and polar nature.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism by which trans-2,3-butylene carbonate exerts its effects depends on its application. In lithium batteries, it acts as a solvent in the electrolyte, facilitating the movement of lithium ions between the anode and cathode. Its molecular structure allows it to stabilize the electrolyte and improve battery performance. In chemical reactions, its role as a solvent or reactant influences the reaction pathways and outcomes.
相似化合物的比较
Trans-2,3-Butylene carbonate can be compared with other similar compounds such as:
Cis-2,3-Butylene carbonate: A stereoisomer with different spatial arrangement of atoms.
1,2-Butylene carbonate: Another isomer with the carbonate group bonded to different carbon atoms.
Propylene carbonate: A related compound with a similar structure but different chemical properties.
Trans-2,3-Butylene carbonate is unique due to its specific molecular configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications such as in lithium battery electrolytes .
属性
CAS 编号 |
51260-48-1 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC 名称 |
(4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI 键 |
LWLOKSXSAUHTJO-QWWZWVQMSA-N |
手性 SMILES |
C[C@@H]1[C@H](OC(=O)O1)C |
规范 SMILES |
CC1C(OC(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


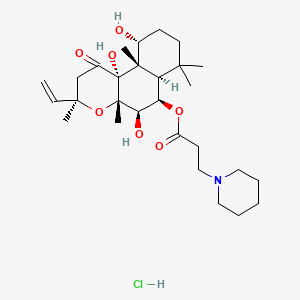
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
